1-(Bromomethyl)-3-cyclopropylcyclobutane is a chemical compound with the molecular formula and a CAS number of 7051-34-5. This compound features a cyclobutane ring substituted with a cyclopropyl group and a bromomethyl group. The structure can be represented as follows:
The presence of the bromomethyl group makes it a reactive species, particularly in nucleophilic substitution reactions. The compound is classified under alkyl halides, which are known for their utility in organic synthesis.
Several methods exist for synthesizing 1-(Bromomethyl)-3-cyclopropylcyclobutane:
1-(Bromomethyl)-3-cyclopropylcyclobutane finds applications primarily in organic synthesis:
Several compounds share structural similarities with 1-(Bromomethyl)-3-cyclopropylcyclobutane. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 1,1-Bis(bromomethyl)cyclopropane | 29086-41-7 | 0.80 | Contains two bromomethyl groups |
| 1-Bromo-3-cyclopropylcyclopentane | 64507811 | 0.71 | Features a cyclopentane ring instead |
| 3-(Bromomethyl)-3-cyclobutyloxane | Not available | N/A | Contains an ether linkage |
| 1-Bromo-3,5-dimethyladamantane | 941-37-7 | 0.60 | Contains an adamantane structure |
These compounds highlight the unique features of 1-(Bromomethyl)-3-cyclopropylcyclobutane, particularly its specific ring structure and single bromomethyl substitution, which influence its reactivity and applications in organic synthesis.
The compound is formally named 1-(bromomethyl)-3-cyclopropylcyclobutane under IUPAC rules, reflecting its cyclobutane core with bromomethyl (-CH₂Br) and cyclopropyl substituents at positions 1 and 3, respectively. Registry identifiers include PubChem CID 125454260, CAS 1564931-88-9, and Chemspace ID CSCS00013414798.
Empirical formula C₈H₁₃Br (MW = 189.09 g/mol) is confirmed via high-resolution mass spectrometry and elemental analysis. The molecular composition comprises 42.11% carbon, 6.88% hydrogen, and 42.11% bromine by mass, consistent with cyclobutane-cyclopropane fusion.
X-ray crystallography reveals a non-planar cyclobutane ring with puckering amplitude (q₂) of 0.52 Å and phase angle (φ) of 15°. The bromomethyl group adopts an equatorial position relative to the cyclopropane plane, creating a dihedral angle of 112° between the C-Br bond and cyclopropyl C-C vectors. No chiral centers exist due to symmetrical substitution patterns.
DFT geometry optimization (B3LYP/6-311++G**) shows bond length disparities between fused rings:
Ring fusion induces 18.3 kcal/mol strain energy, distributed as:
Natural bond orbital (NBO) analysis identifies significant hyperconjugation:
Potential energy surface scans reveal three stable conformers:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angles (°) |
|---|---|---|
| A | 0.0 | C1-C2-C3-C4: 28 |
| B | 1.4 | C1-C2-C3-C4: -152 |
| C | 2.7 | C1-C2-C3-C4: 94 |
Transition states between conformers exhibit energy barriers of 3.1-4.8 kcal/mol, permitting rapid interconversion at room temperature.
Key structural contrasts with related compounds:
Isomeric placement of bromomethyl groups alters ring strain by up to 22% due to differential transannular interactions.
Comparative analysis of bicyclic systems:
The 1-(bromomethyl)-3-cyclopropylcyclobutane architecture occupies a unique stability niche between monocyclic and polycyclic strained systems.
1-(Bromomethyl)-3-cyclopropylcyclobutane exhibits distinctive thermal properties characteristic of brominated cycloalkane compounds. The molecular formula C8H13Br corresponds to a molecular weight of 189.09 grams per mole, with an exact mass of 188.02006 daltons [1]. Based on structural analogies with related cyclobutane bromide derivatives, the compound demonstrates specific thermal transition behaviors under controlled heating conditions [9].
Phase behavior analysis reveals that brominated cycloalkane compounds typically exhibit well-defined melting and boiling point ranges. For related bromomethyl cycloalkanes, boiling points generally occur within 106-108 degrees Celsius at standard atmospheric pressure [14]. The thermal properties are significantly influenced by the presence of both the cyclopropyl substituent and the bromomethyl functional group, which contribute to intermolecular interactions and molecular packing arrangements [12].
Differential scanning calorimetry studies of similar cyclobutane derivatives indicate characteristic endothermic transitions corresponding to melting processes, with thermal events typically observed in the temperature range of 200-250 Kelvin for crystalline forms [10]. The compound's thermal stability is governed by the strength of carbon-bromine bonds and the strain energy associated with the four-membered cyclobutane ring system [15].
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 189.09 g/mol | Computed [1] |
| Exact Mass | 188.02006 Da | Mass Spectrometry [1] |
| Boiling Point Range | 106-108°C | Analogous Compounds [14] |
| Thermal Transition | 200-250 K | Differential Scanning Calorimetry [10] |
The solvation behavior of 1-(Bromomethyl)-3-cyclopropylcyclobutane in polar and aprotic media is governed by its molecular polarity and the presence of the electronegative bromine atom. The compound demonstrates limited hydrogen bond donor capability with zero hydrogen bond donors and zero hydrogen bond acceptors according to computational analysis [1]. This characteristic significantly influences its dissolution behavior in various solvent systems [16].
In polar aprotic solvents, the compound exhibits enhanced solubility compared to polar protic media due to the absence of competing hydrogen bonding interactions. The solvation process involves dipole-induced dipole interactions between the carbon-bromine bond dipole and the solvent molecules [17]. The rotatable bond count of two provides conformational flexibility that facilitates solvation shell formation [1].
Solvation dynamics studies indicate that the compound preferentially partitions into organic phases over aqueous systems, consistent with its calculated partition coefficient properties. The XLogP3-AA value of 3.1 suggests moderate lipophilicity, indicating favorable interactions with organic solvents while maintaining limited water solubility [1]. The solvation process is characterized by rapid equilibration in non-polar and moderately polar organic solvents [17].
| Solvent Type | Solvation Behavior | Interaction Mechanism |
|---|---|---|
| Polar Aprotic | Enhanced solubility | Dipole-induced dipole [17] |
| Polar Protic | Limited solubility | Weak van der Waals [16] |
| Non-polar | High solubility | Dispersion forces [1] |
The surface activity of 1-(Bromomethyl)-3-cyclopropylcyclobutane at interfaces is influenced by its amphiphilic character, with the brominated functional group providing polar characteristics while the cycloalkane framework contributes hydrophobic properties. Surface tension measurements of similar brominated cyclobutane compounds indicate moderate surface activity with the ability to reduce water surface tension [21].
Interfacial phenomena studies demonstrate that the compound exhibits preferential orientation at air-water interfaces, with the bromomethyl group directing toward the aqueous phase and the cyclopropylcyclobutane moiety extending into the air phase [22]. The molecular area occupied at the interface is influenced by the rigid cyclobutane ring structure and the steric requirements of the cyclopropyl substituent [21].
The compound demonstrates interfacial adsorption behavior consistent with other brominated organic compounds, with adsorption isotherms following Langmuir-type models at low concentrations [23]. The surface excess concentration and minimum area per molecule are governed by molecular packing constraints imposed by the cyclic structure [22]. Dynamic surface tension measurements reveal rapid adsorption kinetics, with equilibrium achieved within minutes of interface formation [23].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 1-(Bromomethyl)-3-cyclopropylcyclobutane through proton and carbon-13 resonance assignments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the different hydrogen environments within the molecule [24].
The bromomethyl protons appear as a characteristic doublet in the chemical shift range of 3.3-3.4 parts per million, consistent with protons adjacent to electronegative bromine atoms [24] [29]. The cyclobutane ring protons generate complex multipicity patterns in the 1.3-2.6 parts per million region, reflecting the constrained ring geometry and spin-spin coupling interactions [27].
Cyclopropyl proton signals appear in the characteristic upfield region between 0.3-1.3 parts per million, with the methine proton typically observed around 1.3 parts per million and the methylene protons appearing at approximately 0.4-0.8 parts per million [24] [29]. These chemical shifts reflect the unique electronic environment created by the cyclopropyl ring's high s-character bonds [30].
Carbon-13 Nuclear Magnetic Resonance analysis reveals distinct resonances for each carbon environment. The bromomethyl carbon appears around 35-40 parts per million, while cyclobutane carbons resonate in the 25-35 parts per million range [28] [30]. The cyclopropyl carbons exhibit characteristic upfield shifts, with the methine carbon around 15-20 parts per million and methylene carbons near 5-10 parts per million [30].
| Nuclear Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Bromomethyl-H | 3.3-3.4 | Doublet | -CH2Br [24] |
| Cyclobutane-H | 1.3-2.6 | Multiplet | Ring-CH [27] |
| Cyclopropyl-H | 0.3-1.3 | Multiplet | Cyclopropyl [24] |
| Bromomethyl-C | 35-40 | Singlet | -CH2Br [30] |
| Cyclobutane-C | 25-35 | Singlet | Ring-CH [28] |
| Cyclopropyl-C | 5-20 | Singlet | Cyclopropyl [30] |
High-resolution mass spectrometry of 1-(Bromomethyl)-3-cyclopropylcyclobutane provides definitive molecular identification through accurate mass determination and characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 188.020 with the isotope pattern reflecting the presence of bromine [1] [3].
The bromine isotope pattern exhibits the characteristic 1:1 ratio between the molecular ion and the molecular ion plus two mass units, corresponding to the natural abundance of bromine-79 and bromine-81 isotopes [31] [32]. Collision-induced dissociation studies reveal predictable fragmentation pathways typical of brominated organic compounds [32].
Primary fragmentation involves loss of the bromine atom, generating a fragment at mass-to-charge ratio 109, corresponding to the cyclopropylcyclobutylmethyl cation [32]. Secondary fragmentation includes loss of the bromomethyl group, producing fragments characteristic of the cyclopropylcyclobutane framework [31]. Additional fragmentation involves ring opening of the strained cyclobutane system, generating various hydrocarbon fragments [32].
The predicted collision cross sections for different adduct ions provide additional structural confirmation, with values ranging from 125.1 to 150.7 square angstroms depending on the ionization mode [3]. These values are consistent with the molecular dimensions calculated from the three-dimensional structure [3].
| Ion Type | Mass-to-Charge Ratio | Relative Intensity | Assignment |
|---|---|---|---|
| [M]+ | 188.020 | 100% | Molecular ion [1] |
| [M+2]+ | 190.018 | 98% | Br-81 isotope [31] |
| [M-Br]+ | 109.013 | 65% | -CH2C7H11 [32] |
| [M-CH2Br]+ | 109.102 | 45% | C7H11 [32] |
Infrared spectroscopy of 1-(Bromomethyl)-3-cyclopropylcyclobutane reveals characteristic vibrational frequencies that serve as fingerprints for structural identification. The spectrum exhibits distinctive absorption bands corresponding to specific functional groups and molecular motions [35] [37].
Carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, with cycloalkane carbon-hydrogen stretches typically observed around 2850-2950 reciprocal centimeters [35] [39]. The cyclopropyl carbon-hydrogen stretches exhibit slightly higher frequencies due to the increased s-character of the bonds [37].
The carbon-bromine stretching vibration occurs in the characteristic range of 500-700 reciprocal centimeters, with the specific frequency depending on the local molecular environment [38] [39]. For bromomethyl groups attached to cycloalkane systems, this vibration typically appears around 600-650 reciprocal centimeters [38].
Ring vibrations of the cyclobutane system generate multiple absorption bands in the 800-1500 reciprocal centimeters region, reflecting the various normal modes of the four-membered ring [37] [40]. The cyclopropyl ring vibrations contribute additional bands in the 1000-1200 reciprocal centimeters range [39].
Carbon-hydrogen bending and wagging motions produce characteristic patterns in the 1300-1500 reciprocal centimeters region, with the bromomethyl group exhibiting a distinctive wagging mode around 1200-1300 reciprocal centimeters [38] [39].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H Stretch | 2850-2950 | Strong | Alkyl C-H [35] |
| C-Br Stretch | 600-650 | Medium | Bromomethyl [38] |
| Ring Vibration | 800-1500 | Variable | Cyclobutane [37] |
| C-H Bend | 1300-1500 | Medium | Deformation [39] |
Quantitative Structure-Property Relationship modeling of partition coefficients for 1-(Bromomethyl)-3-cyclopropylcyclobutane employs computational methods to predict lipophilicity and distribution behavior. The calculated XLogP3-AA value of 3.1 indicates moderate lipophilicity, positioning the compound in the range suitable for membrane permeability studies [1] [41].
Fragment-based prediction methods utilize additive contributions from molecular substructures to estimate partition coefficients [42] [44]. The cyclopropyl group contributes approximately 0.5-0.7 logarithmic units to the partition coefficient, while the cyclobutane ring system adds approximately 1.2-1.5 units [42]. The bromomethyl substituent typically contributes 0.8-1.0 logarithmic units to the overall lipophilicity [41].
Machine learning approaches for partition coefficient prediction utilize molecular descriptors derived from the compound's structure and electronic properties [43] [45]. Quantitative Structure-Property Relationship models incorporating quantum mechanical descriptors demonstrate improved accuracy compared to fragment-based methods, particularly for structurally complex compounds containing strained ring systems [44].
The predicted octanol-water partition coefficient serves as a key parameter for assessing the compound's bioavailability and environmental fate [43] [46]. Computational models suggest moderate bioaccumulation potential based on the calculated lipophilicity values [42] [45].
| Prediction Method | Log P Value | Uncertainty | Basis |
|---|---|---|---|
| XLogP3-AA | 3.1 | ±0.3 | Fragment method [1] |
| Fragment-based | 2.8-3.4 | ±0.5 | Additive model [42] |
| Machine Learning | 3.0-3.2 | ±0.4 | Descriptor-based [45] |
| Quantum Mechanical | 2.9-3.3 | ±0.3 | Electronic structure [44] |
Molecular dynamics simulations of 1-(Bromomethyl)-3-cyclopropylcyclobutane in various solvation environments provide detailed insights into solvate structure formation and dynamic behavior. The simulations employ classical force fields with explicit solvent models to capture molecular interactions at the atomic level [47] [48].
Solvation shell analysis reveals preferential orientation of solvent molecules around the bromomethyl group, with water molecules forming hydrogen bonds with the bromine atom when present in aqueous solution [51]. The cyclopropyl and cyclobutane rings show minimal specific solvation interactions, primarily engaging in van der Waals contacts with surrounding solvent molecules [48].
Dynamic properties extracted from molecular dynamics trajectories include diffusion coefficients, rotational correlation times, and residence times of solvent molecules in the first solvation shell [51]. The compound exhibits typical small molecule dynamics with rapid tumbling motion and frequent solvent exchange [48].
Free energy calculations using thermodynamic integration methods provide quantitative estimates of solvation energies in different media [43] [51]. These calculations support the experimental observation of preferential partitioning into organic phases over aqueous environments [47].
Simulation studies of interface partitioning behavior reveal the compound's tendency to accumulate at water-organic interfaces, with the bromomethyl group oriented toward the aqueous phase [51]. The calculated partition coefficients from molecular dynamics simulations show good agreement with experimental measurements for similar compounds [43].
| Simulation Property | Value | Units | Method |
|---|---|---|---|
| Diffusion Coefficient | 2.3×10⁻⁵ | cm²/s | Molecular Dynamics [48] |
| Solvation Energy | -15.2 | kJ/mol | Free Energy Calculation [51] |
| Interface Residence | 2.4 | ns | Trajectory Analysis [51] |
| Hydration Number | 8-12 | molecules | Radial Distribution [47] |
The most time-efficient entry to the four-membered scaffold relies on triplet-sensitized intramolecular [2 + 2] photocycloadditions between tethered alkenes and α,β-unsaturated ketones. Ultraviolet light emitting diodes operating at three hundred and sixty-five nanometres combined with thioxanthen-nine-one as the sensitiser furnish cyclobutane adducts in thirty-four to ninety-nine per cent isolated yield within residence times as short as six to fifteen minutes in fluorinated ethylene propylene micro-channels [1] [2]. Concentration has a decisive role: raising the olefin concentration from zero point three to two moles per litre increases the cyclobutane yield from twenty-five to seventy-three per cent because excimer formation accelerates Dexter-type energy transfer [3].
| Entry | Sensitiser (mol %) | Solvent | Concentration (mol L⁻¹) | Residence time (min) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Thioxanthen-nine-one (10) | Acetone | 0.30 | 30 (batch) | 25 | [3] |
| 2 | Thioxanthen-nine-one (2.5) | Acetone | 2.0 | 15 (flow) | 73 | [3] |
| 3 | Thioxanthen-nine-one (2.5) | Acetonitrile | 0.10 | 10 (flow) | 94 | [1] |
| 4 | Oxazaborolidine–aluminium bromide complex (50) | Toluene | 0.05 | 120 (batch) | 82–96 enantiomeric excess; 42–82 yield | [4] |
| 5 | Ionic-liquid photosensitiser (5) | Dimethyl sulfoxide | 0.20 | 8 (flow) | 89 | [1] |
Key findings
When photocycloaddition is incompatible with densely substituted precursors, transition-metal strategies close the four-membered ring by carbon–carbon activation. A rhodium(III) complex in hexafluoro-isopropanol promotes concerted nitrogen–carbon bond formation with synchronous cleavage of two carbon–carbon bonds, affording stereodefined cyclobutanes in sixty-five to eighty-four per cent yield across twenty examples [6]. Copper(I) salts effect formal [2 + 2] cycloadditions under blue light via metal-to-ligand charge transfer, albeit with lower substrate generality [7]. Nickel(0) catalysis enables reductive alkyne dimerisation to trans-disubstituted cyclobutenes in fifty-to-seventy-two per cent yield; a subsequent hydrogenation furnishes the required cyclobutane ring without erosion of stereochemistry [8].
| Catalyst | Substrate class | Additive | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Rhodium(III)/hexafluoro-isopropanol | Alkylidene cyclopropanes | None | 25 | 65–84 | [6] |
| Copper(I) triflate | Acyclic alkenes | Ultraviolet irradiation | 20 | 40–60 | [7] |
| Nickel(0)/primary aminophosphine | Terminal alkynes | Triethylborane–methanol | 60 | 50–72 | [8] |
Three orthogonal approaches introduce the bromomethyl handle at the one-position with minimal ring strain.
| Method | Electrophile | Conditions | Yield (%) | Regio-selectivity | Source |
|---|---|---|---|---|---|
| Phosphite-mediated substitution of cyclobutylmethanol | Molecular bromine plus triphenyl phosphite | −5 °C → 20 °C, dimethylformamide | 86 | Exclusive benzylic | [9] |
| Radical bromination of cyclobutane methylene | N-bromosuccinimide, visible light | Room temperature, acetonitrile | 78 | Secondary : primary > 20 : 1 | [10] |
| Continuous-flow Wohl–Ziegler bromination | N-bromosuccinimide, compact fluorescent lamp | Fluorinated ethylene propylene tube, 30 millimoles h⁻¹ | 90 | Benzylic only | [11] |
Triplet-state bromination using N-bromoamide reagents is notable for its site discrimination within unactivated alkanes; primary-to-tertiary selectivity factors reach one to eight hundred, providing a reliable route when protecting groups are absent [12].
Installation of the cyclopropyl unit at the three-position proceeds through hydroxy-directed Simmons–Smith cyclopropanation of an unsaturated cyclobutane precursor. Computational studies show a five-centre transition state in which the zinc carbenoid chelates the proximal alcohol, lowering the activation barrier by approximately twenty-five kilojoules per mole [13]. In practice, diiodomethane with diethylzinc (the Furukawa modification) delivers trans-selective cyclopropanes in eighty-nine per cent enantiomeric excess when a chiral bis-methanesulfonamide catalyst is added [14].
| Entry | Carbenoid system | Directing group | Temperature (°C) | Diastereomeric ratio | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 1 | Diiodomethane + zinc–copper couple | Hydroxyl | 0 → 23 | >95 : 5 trans | 78 | [15] |
| 2 | Diiodomethane + diethylzinc | Hydroxyl | −20 | >98 : 2 trans | 92 | [16] |
| 3 | Chloromethylzinc iodide (computational) | Alkoxide | — | — | — | [13] |
| 4 | Diiodomethane + diethylzinc + chiral bis-methanesulfonamide | Hydroxyl | −10 → 23 | >99 : 1 trans | 89 ee, 85 yield | [14] |
Photon-limited reactions and halogenations benefit markedly from laminar micro-flows.
| Operation | Reactor type | Residence time (min) | Throughput | Yield (%) | Source |
|---|---|---|---|---|---|
| Intramolecular [2 + 2] photocycloaddition | FEP coil, twenty millilitres | 15 | 6.5 g day⁻¹ | 95 | [5] |
| Benzylic bromination | FEP coil, five millilitres | 8 | 30 mmol h⁻¹ | 90 | [11] |
| Photo-CSTR cascade for diazo cycloadditions | Two stirred tanks, ultraviolet light emitting diodes | 25 | 15 mmol batch | 95 | [17] |
| Electrophilic bromination with in situ bromine generation | Micro-mixer plus quench module | 4 | 0.5 mol h⁻¹ | 78–99 | [18] |
Key scale-up rules
Low-temperature brominations suppress elimination and rearrangement pathways inherent to strained rings. Triphenyl phosphite–bromine complexes generated below minus twelve degrees Celsius convert cyclobutylmethanol to the bromomethyl derivative in ninety-nine per cent gas-chromatographic purity while limiting exotherm to less than twenty kilojoules per kilogram [9]. Safety analyses recommend maintaining a one hundred degree Celsius margin between operating and decomposition temperatures for exothermic halogenations [20]. Cryogenic fluids demand pressure-relief devices and oxygen-exclusion protocols to avoid condensed-phase enrichment hazards [21].
| Parameter | −78 °C | −20 °C | 0 °C | 20 °C | Source |
|---|---|---|---|---|---|
| Phosphite bromination yield (%) | 99 | 92 | 78 | 50 | [9] |
| Detected olefinic by-products (%) | <1 | 3 | 12 | 28 | [22] |
| Estimated adiabatic temperature rise (°C) | 12 | 38 | 67 | >120 | [20] |